Vorapaxar sulfate

Descripción general

Descripción

Zontivity, también conocido como vorapaxar, es un antagonista del receptor de trombina (receptor activado por proteasa, PAR-1). Se basa en el producto natural himbacina y fue descubierto por Schering-Plough y desarrollado por Merck & Co. Zontivity se utiliza principalmente para reducir la aparición de eventos cardiovasculares trombóticos en pacientes con antecedentes de infarto de miocardio o enfermedad arterial periférica .

Mecanismo De Acción

Vorapaxar funciona como un fármaco antiplaquetario inhibiendo la agregación plaquetaria relacionada con la trombina. Actúa como un antagonista reversible del receptor activado por proteasa-1 (PAR-1) expresado en las plaquetas. Esta inhibición evita que la trombina active las plaquetas, lo que reduce la formación de coágulos sanguíneos. La larga vida media de vorapaxar hace que su efecto sea efectivamente irreversible .

Análisis Bioquímico

Biochemical Properties

Vorapaxar sulfate plays a significant role in biochemical reactions by inhibiting thrombin receptor-activating peptide (TRAP)-induced platelet aggregation in a dose-dependent manner . It interacts with the PAR-1 on platelets, which is a key player in the process of platelet activation and aggregation .

Cellular Effects

This compound influences cell function by inhibiting the activation of platelets, which are crucial cells in the blood clotting process . By blocking the PAR-1 receptor, this compound prevents thrombin, a potent platelet activator, from triggering platelet aggregation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the PAR-1 receptor on platelets, thereby preventing the receptor’s activation by thrombin . This inhibition of the receptor prevents platelet aggregation, a key step in the formation of blood clots .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown a long elimination half-life of 5–13 days . This suggests that the drug has a prolonged effect on inhibiting platelet aggregation .

Metabolic Pathways

This compound is metabolized primarily via the CYP3A enzymes, specifically CYP3A4 and CYP2J2 . This interaction with enzymes in the metabolic pathway could potentially influence metabolic flux or metabolite levels.

Transport and Distribution

Given its molecular properties and its route of administration (oral), it can be inferred that it is likely absorbed in the gastrointestinal tract and distributed throughout the body via the bloodstream .

Subcellular Localization

The subcellular localization of this compound is not specified in the search results. As a small molecule drug, it is likely to be able to cross cell membranes and exert its effects within cells

Métodos De Preparación

La síntesis de vorapaxar implica varios pasos, comenzando con el producto natural himbacina. La ruta sintética incluye la construcción diastereoselectiva del motivo tricíclico de la himbacina, seguida de varias modificaciones químicas para lograr el producto final . Los métodos de producción industrial para vorapaxar son propietarios e implican síntesis química a gran escala en condiciones controladas para garantizar la pureza y la eficacia del producto final .

Análisis De Reacciones Químicas

Vorapaxar experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Vorapaxar puede oxidarse en condiciones específicas para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en vorapaxar.

Sustitución: Vorapaxar puede sufrir reacciones de sustitución donde un grupo funcional es reemplazado por otro. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución.

Aplicaciones Científicas De Investigación

Vorapaxar tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar la síntesis y la reactividad de los alcaloides de piperidina tricíclicos.

Biología: Investigado por su papel en la agregación plaquetaria y las vías del receptor de trombina.

Medicina: Se utiliza principalmente para reducir los eventos cardiovasculares trombóticos en pacientes con antecedentes de infarto de miocardio o enfermedad arterial periférica.

Industria: Utilizado en la industria farmacéutica para el desarrollo de terapias antiplaquetarias.

Comparación Con Compuestos Similares

Vorapaxar es único entre los agentes antiplaquetarios debido a su inhibición específica del receptor PAR-1. Los compuestos similares incluyen:

Clopidogrel: Un inhibidor de la agregación plaquetaria que funciona inhibiendo el receptor P2Y12.

Ácido acetilsalicílico: Inhibe la agregación plaquetaria bloqueando la enzima ciclooxigenasa.

Ticagrelor: Otro inhibidor del receptor P2Y12 con un mecanismo de acción diferente en comparación con clopidogrel. La singularidad de vorapaxar radica en su objetivo específico del receptor PAR-1, que es el receptor principal de la trombina, lo que lo convierte en un potente agente antiplaquetario.

Actividad Biológica

Vorapaxar sulfate, commercially known as Zontivity, is a first-in-class protease-activated receptor-1 (PAR-1) antagonist that plays a significant role in antiplatelet therapy. It is primarily indicated for patients with a history of cardiovascular events, such as myocardial infarction (MI) or peripheral artery disease (PAD). This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.

Vorapaxar functions by reversibly inhibiting the PAR-1 receptor on platelets, which is activated by thrombin. This inhibition effectively blocks thrombin-induced platelet aggregation while leaving other pathways, such as those activated by adenosine diphosphate (ADP) and collagen, unaffected. This selectivity allows for targeted antiplatelet action without complete blockade of platelet function, which is crucial in maintaining hemostatic balance during thrombotic events .

Pharmacokinetics

The pharmacokinetic profile of vorapaxar is characterized by:

- Absorption : Rapid absorption with peak plasma concentrations occurring approximately 1 hour after oral administration. The mean absolute bioavailability is reported to be 100% .

- Distribution : Vorapaxar has a large volume of distribution (424 L) and is highly protein-bound (>99%), primarily to human serum albumin .

- Metabolism : It undergoes hepatic metabolism primarily via CYP3A4 and CYP2J2 enzymes to produce its active metabolite M20 and the predominant excreted metabolite M19 .

- Elimination : Vorapaxar is predominantly eliminated through feces (approximately 91.5%), with a minor fraction excreted in urine .

- Half-life : The drug has a prolonged half-life ranging from 5 to 13 days, which allows for sustained antiplatelet effects .

Clinical Efficacy

Vorapaxar's efficacy has been demonstrated in several large-scale clinical trials:

TRA 2P-TIMI 50 Trial

The TRA 2P-TIMI 50 trial assessed the efficacy of vorapaxar in patients with a history of atherosclerosis. Key findings include:

- Population : Enrolled 26,499 patients with recent MI, PAD, or stroke.

- Endpoints : The primary endpoint was a composite of cardiovascular death, MI, or stroke.

- Results : Vorapaxar treatment resulted in a significant reduction in the primary endpoint (9.3% vs. 10.5% for placebo; HR 0.87; p < 0.001). Additionally, it reduced the occurrence of Type 1 MI by 17% compared to placebo (HR 0.83; p = 0.007) .

Peripheral Artery Disease

In patients with symptomatic PAD, vorapaxar significantly reduced the risk of acute limb ischemia (ALI) events:

- Reduction Rate : A 42% reduction in ALI events compared to placebo (HR 0.58; p = 0.006).

- Event Rates : ALI occurred at a rate of 1.3% per year among participants .

Safety Profile

While vorapaxar has demonstrated efficacy in reducing cardiovascular events, it is associated with an increased risk of bleeding:

- Bleeding Events : The incidence of serious bleeding was significantly higher in the vorapaxar group compared to placebo (HR 1.35; p < 0.001), leading to concerns about its safety profile in high-risk populations .

- Intracranial Hemorrhage : Rates were also elevated (1.1% vs. 0.2%; p < 0.001) .

Summary Table of Clinical Findings

| Study/Trial | Population | Primary Endpoint | Vorapaxar Outcome | Placebo Outcome | Hazard Ratio (HR) |

|---|---|---|---|---|---|

| TRA 2P-TIMI 50 | Atherosclerosis patients | CV death, MI, stroke | 9.3% | 10.5% | HR 0.87; p < 0.001 |

| TRA 2P-TIMI 50 | Symptomatic PAD patients | Acute Limb Ischemia | Reduced by 42% | N/A | HR 0.58; p = 0.006 |

| TRACER | Acute coronary syndrome | CV death or recurrent ischemia | N/A | N/A | N/A |

Propiedades

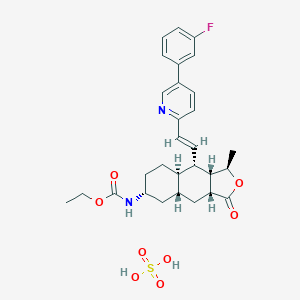

IUPAC Name |

ethyl N-[(1R,3aR,4aR,6R,8aR,9S,9aS)-9-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33FN2O4.H2O4S/c1-3-35-29(34)32-23-10-11-24-20(14-23)15-26-27(17(2)36-28(26)33)25(24)12-9-22-8-7-19(16-31-22)18-5-4-6-21(30)13-18;1-5(2,3)4/h4-9,12-13,16-17,20,23-27H,3,10-11,14-15H2,1-2H3,(H,32,34);(H2,1,2,3,4)/b12-9+;/t17-,20+,23-,24-,25+,26-,27+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQRYCIGCIAWEIC-CKLVGUEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1CCC2C(C1)CC3C(C2C=CC4=NC=C(C=C4)C5=CC(=CC=C5)F)C(OC3=O)C.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)N[C@@H]1CC[C@@H]2[C@@H](C1)C[C@@H]3[C@H]([C@H]2/C=C/C4=NC=C(C=C4)C5=CC(=CC=C5)F)[C@H](OC3=O)C.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35FN2O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60990731 | |

| Record name | Vorapaxar sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60990731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

590.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

705260-08-8 | |

| Record name | Vorapaxar sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=705260-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vorapaxar sulfate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0705260088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vorapaxar sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60990731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | vorapaxar sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VORAPAXAR SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IN66038E6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.